Ristomycin monosulfate is produced by the fermentation of Amycolatopsis lurida, which is a soil-dwelling bacterium. This organism is known for its ability to synthesize various bioactive compounds, including glycopeptides. Ristomycin A, the active component of ristomycin monosulfate, has been isolated and characterized for its therapeutic applications and biochemical properties .
Ristomycin monosulfate is classified as a glycopeptide antibiotic. Glycopeptides are characterized by their complex structures that typically include multiple sugar moieties linked to a peptide backbone. Ristomycin A specifically belongs to the subclass of type III glycopeptides, which are distinguished by their unique structural features and mechanisms of action against bacterial pathogens .
The synthesis of ristomycin monosulfate involves the fermentation of Amycolatopsis lurida, where specific genetic pathways are activated to produce the antibiotic. Recent advances in genetic engineering have allowed for the heterologous expression of the ristomycin biosynthetic gene cluster in other bacterial strains, such as Amycolatopsis japonicum. This method enhances the yield and facilitates further studies on its production .
The production process typically employs high-performance liquid chromatography (HPLC) for purification and mass spectrometry (MS) for characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are also utilized to confirm the structure and purity of the synthesized compound. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize yield .
Ristomycin A consists of a complex structure featuring a glycopeptide backbone with several sugar residues attached. The molecular formula for ristomycin A is C₃₆H₅₃N₇O₁₈S, indicating a high degree of glycosylation which contributes to its biological activity.
The molecular weight of ristomycin A is approximately 811.9 g/mol. Its structural analysis reveals a series of interconnected rings formed by amino acids and sugar units, which are critical for its interaction with bacterial cell walls and subsequent antibacterial activity .
Ristomycin monosulfate undergoes various chemical reactions that can alter its activity or stability. It can participate in ligand-binding interactions that lead to dimerization or oligomerization, particularly in the presence of specific ligands. This behavior has been observed through calorimetric studies that measure enthalpy changes during binding events .
The dimerization process is characterized as anti-cooperative; this means that binding of one molecule decreases the likelihood of another molecule binding to the dimer. The thermodynamic parameters associated with these reactions provide insights into the stability and functionality of ristomycin A under different conditions .
Ristomycin monosulfate exerts its antibacterial effects primarily by inhibiting cell wall synthesis in susceptible bacteria. It binds to specific receptors on bacterial cells, disrupting normal cell wall formation and leading to cell lysis.
In addition to its antibacterial properties, ristomycin A induces platelet aggregation through interaction with glycoprotein Ib on platelets. This mechanism is critical for its use in diagnostic assays related to bleeding disorders .
Relevant data indicate that ristomycin monosulfate maintains its antibacterial efficacy across various environmental conditions but requires careful handling to preserve its integrity .
Ristomycin monosulfate has several scientific uses:
The ristomycin (syn. ristocetin) biosynthetic gene cluster (BGC) is a silent 80 kb genomic locus in Amycolatopsis japonicum MG417-CF17, spanning 29 predicted cryptic gene clusters identified through whole-genome sequencing [1] [8]. This BGC (MIBiG ID: BGC0000418) encodes 39 open reading frames, including non-ribosomal peptide synthetases (NRPS), oxidative cross-linking enzymes, glycosyltransferases, and regulatory elements [8]. The core NRPS machinery consists of seven modules incorporating non-proteinogenic amino acids: three 4-hydroxyphenylglycine (4-Hpg), two 3,5-dihydroxyphenylglycine (Dpg), and two β-hydroxytyrosine (β-Hty) residues [8] [10]. The cluster's organization reveals a conserved operonic structure for heptapeptide backbone assembly, with downstream genes responsible for glycosylation and methylation modifications [4] [8].
Table 1: Core Genes in Ristomycin Biosynthetic Gene Cluster
| Gene | Product | Function |
|---|---|---|
| asrR | StrR-family regulator | Pathway-specific transcriptional activator |
| oxyA-C | Cytochrome P450 monooxygenases | Peptide backbone oxidative cross-linking |
| gtfA-E | Glycosyltransferases | Attachment of ristosamine/mannose residues |
| mtfA-B | Methyltransferases | C-methylation of sugar moieties |
| vanHAX | Resistance genes | Self-protection during biosynthesis |
Ristomycin BGC activation requires heterologous expression of pathway-specific transcriptional regulators, as it remains transcriptionally silent under standard laboratory conditions. Introduction of the bbrAba gene – encoding the balhimycin pathway activator from Amycolatopsis balhimycina – via integrative plasmid pRM4 triggered ristomycin A production in recombinant A. japonicum strains [1] [6]. This activation strategy increased antibiotic yield by 60-fold (reaching 4.01 g/L in flask cultures) through upregulation of biosynthetic genes orf5–orf39 [2]. The asrR gene, encoding a native ParB-like StrR-family regulator within the ristomycin cluster, was identified as essential; its deletion abolished antibiotic production, while overexpression enhanced transcription of downstream tailoring enzymes [2] [8]. Mechanistically, Bbr and AsrR bind inverted repeats in the asrR promoter region and upstream of orf12, initiating a transcriptional cascade [2]. The N-terminal ParB-like domain in these regulators mediates activation without affecting DNA-binding specificity, enabling rational strain engineering [2].
Ristomycin belongs to type III glycopeptides characterized by extensive glycosylation and distinct heptapeptide sequences. Comparative genomics reveals conserved synteny between ristomycin and other glycopeptide BGCs (vancomycin, balhimycin, teicoplanin), particularly in NRPS organization and oxidative cross-linking systems [4] [10]. Divergences occur in glycosylation and tailoring enzymes:
Table 2: Comparative Features of Glycopeptide Biosynthetic Pathways
| Feature | Ristomycin (Type III) | Vancomycin (Type I) | Teicoplanin (Type IV) |
|---|---|---|---|
| Heptapeptide | 4-Hpg¹/β-Hty²/Dpg³/4-Hpg⁴/4-Hpg⁵/β-Hty⁶/Dpg⁷ | Leu¹/Dpg²/Dpg³/4-Hpg⁴/4-Hpg⁵/β-Hty⁶/4-Hpg⁷ | 4-Hpg¹/Tyr²/Asn³/4-Hpg⁴/Hty⁵/Dpg⁶/4-Hpg⁷ |
| Glycosylation | Tetrasaccharide (Ara-Man-Man-Ris) | Disaccharide (Glc-vancosamine) | Acylated disaccharide (Man-GlcNAc) |
| Key Oxidases | OxyA/B/C | OxyA/B/C | OxyB/C/D |
| Regulator Type | StrR-family (AsrR) | StrR-family (Bbr) | Orf18* (LuxR-type) |
Glycosylation critically defines ristomycin's biological activity through three enzymatic stages:
The extensive glycosylation (tetrasaccharide moiety) distinguishes ristomycin from simpler glycopeptides. However, hyperglycosylation contributes to its platelet-aggregating side effects, explaining its withdrawal from therapeutic use as an antibiotic [3] [5]. Engineering glycosyltransferase expression enables structural diversification, as demonstrated by heterologous Gtf swaps generating hybrid glycopeptides with modified sugar profiles [3] [10].
Table 3: Glycosyltransferases in Ristomycin Monosulfate Biosynthesis
| Enzyme | Gene | Substrate | Attachment Site | Product |
|---|---|---|---|---|
| GtfA | asr66 | dTDP-L-ristosamine | β-Hty⁶ (aglycone) | Ristosaminyl-ristomycin |
| GtfB | asr67 | UDP-D-mannose | C4'-OH of ristosamine | Mannosyl-ristosaminyl-ristomycin |
| GtfC | asr68 | UDP-D-mannose | C2'-OH of mannose | Dimannosyl-ristosaminyl-ristomycin |
| GtfD | asr70 | UDP-D-arabinose | C3'-OH of mannose | Arabinosyl-dimannosyl-ristosaminyl-ristomycin |
| GtfE | asr72 | GDP-D-mannose | C4'-OH of 4-Hpg⁴ | Mannosyl-aglycone |
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